(2-Chloro-5-cyclopropylphenyl)boronic acid

Description

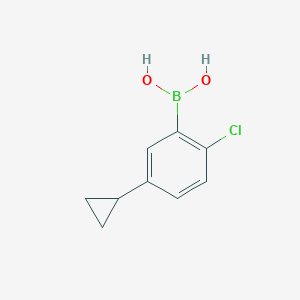

(2-Chloro-5-cyclopropylphenyl)boronic acid is an arylboronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and a cyclopropyl group at the 5-position. Boronic acids are widely used in organic synthesis, materials science, and pharmaceuticals due to their ability to form reversible covalent bonds with diols (e.g., in Suzuki-Miyaura cross-coupling reactions) and their role in targeting biomolecules like enzymes or receptors .

Properties

Molecular Formula |

C9H10BClO2 |

|---|---|

Molecular Weight |

196.44 g/mol |

IUPAC Name |

(2-chloro-5-cyclopropylphenyl)boronic acid |

InChI |

InChI=1S/C9H10BClO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6,12-13H,1-2H2 |

InChI Key |

XMHZVCZDVFRQFL-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C2CC2)Cl)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the formation of a boronic acid group on a pre-substituted aromatic ring. Common approaches include:

- Transition metal-catalyzed borylation of aryl halides : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using bis(pinacolato)diboron or other boron sources.

- Lithiation followed by quenching with borate esters : Directed ortho-metalation of the aryl ring followed by reaction with trialkyl borates.

- Direct C–H borylation : Catalytic methods to directly install boronic acid groups onto aromatic C–H bonds.

Specific Method from Patent Literature

A patent (CN111171065A) describes a multi-step synthesis of a related cyclopropylphenyl boronic acid derivative, which can be adapted for this compound synthesis:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| S1 | Dissolution of starting compound in dichloromethane; addition of triethylamine and (Boc)2O | Room temperature, 12-20 h | Protects amino groups if present |

| S2 | Acidic work-up with dilute HCl, extraction with dichloromethane, drying | Room temperature | Isolates intermediate compound |

| S3 | Reaction of intermediate with bis(pinacolato)diboron, potassium acetate, Pd(dppf)Cl2 catalyst | 80°C, 8 h, nitrogen atmosphere | Borylation step |

| S4 | Filtration, solvent evaporation, washing with petroleum ether | Room temperature | Purification of boronic acid ester |

This method yields a white solid boronic acid ester, which can be hydrolyzed to the free boronic acid if needed.

Preparation of (2-Chloro-4-cyclopropylphenyl)boronic Acid

Although slightly different in substitution pattern, (2-Chloro-4-cyclopropylphenyl)boronic acid preparation details from GLP Bio provide insight into stock solution preparation and handling rather than synthetic methodology. However, this compound is commercially available, indicating established synthetic routes exist.

Comparative Data Table of Preparation Conditions for Related Compounds

Analysis and Discussion

- The Pd-catalyzed borylation of aryl halides with bis(pinacolato)diboron is a well-established method that can be adapted for this compound synthesis. The presence of the cyclopropyl group requires mild conditions to avoid ring opening.

- Reaction temperatures around 80°C and inert atmosphere (nitrogen or argon) are common to maintain catalyst activity and prevent oxidation.

- Bases such as potassium acetate or sodium carbonate facilitate the transmetallation step.

- Solvent choice impacts solubility and reaction rate; mixtures involving ethers (e.g., 2-methyltetrahydrofuran) and alcohols are typical.

- Purification involves filtration, solvent evaporation, and washing, often yielding solid boronic acid esters or acids.

- Yields depend on substrate purity, catalyst loading, and reaction time but can reach above 80% in optimized conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide (H2O2) or other peroxides can be used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chlorine atom.

Scientific Research Applications

(2-Chloro-5-cyclopropylphenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Chloro-5-cyclopropylphenyl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase boronic acid electrophilicity, enhancing reactivity in cross-coupling or diol-binding reactions .

- Bulky substituents like cyclopropane may reduce reaction rates in sterically hindered environments but improve lipid membrane permeability in biological systems .

- Polar groups (e.g., aldehyde, methoxy) can modulate solubility and hydrogen-bonding interactions .

Reactivity and Stability Comparisons

pH-Dependent Reactivity

Studies on 4-nitrophenyl boronic acid demonstrate that boronic acids exhibit pH-dependent reactivity, with optimal conversion to phenol derivatives (e.g., via H₂O₂ oxidation) occurring at pH ~11 . The electron-withdrawing nitro group accelerates this reaction (rate constant: 0.0586 s⁻¹), whereas steric hindrance from substituents like cyclopropane might slow similar processes.

Suzuki-Miyaura Coupling Efficiency

The cyclopropyl group’s steric bulk could necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases).

Enzyme Inhibition

In , [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibited fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM) . The chloro and cyclopropyl groups in the target compound may similarly enhance HDAC binding via hydrophobic interactions or halogen bonding.

Anticancer Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity against triple-negative breast cancer cells .

Biological Activity

(2-Chloro-5-cyclopropylphenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which is known to interact with various biological systems. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBClO, with a molecular weight of approximately 195.54 g/mol. The presence of both a chloro group and a cyclopropyl substituent contributes to its unique reactivity and solubility in various organic solvents. Its polar nature enhances its interactions with biomolecules, making it a candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with diols in carbohydrates and other biomolecules. This property allows it to act as an enzyme inhibitor or modulator in various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes by binding to their active sites or regulatory regions. This inhibition can lead to altered cellular signaling and apoptosis in cancer cells.

- Targeting Glycoproteins : The ability of boronic acids to interact with glycosylated proteins may facilitate the development of targeted therapies for diseases involving glycoprotein dysregulation.

Case Studies

- Inhibition of Dihydrofolate Reductase (DHFR) :

- High-Throughput Screening :

- Cytotoxicity Studies :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | IC50 (nM) | Selectivity Ratio | Notable Activity |

|---|---|---|---|

| This compound | TBD | TBD | Potential DHFR inhibitor |

| 5-(4-(3-(2-methoxypyrimidin-5-yl)phenyl)piperazin-1-yl)pyrimidine-2,4-diamine | 1.57 | 196 | Effective against T. gondii |

| 5-Aryl-1,3,4-oxadiazol-2-ylthiol | 180 | TBD | Inhibitor of gene transcription |

Q & A

Q. What are the standard synthetic routes for (2-Chloro-5-cyclopropylphenyl)boronic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via palladium-catalyzed borylation of the corresponding aryl halide. Key reagents include bis(pinacolato)diboron as the boron source, a Pd catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a polar solvent like DMF at 80–100°C. Yield optimization requires precise control of temperature, catalyst loading (1–5 mol%), and stoichiometric ratios of the aryl halide to diboron reagent. Prolonged reaction times may lead to protodeboronation side reactions .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

It acts as the aryl boronic acid partner, reacting with aryl halides (e.g., bromo- or iodoarenes) in the presence of a Pd catalyst. Ligand choice (e.g., SPhos or XPhos) and base (e.g., K₃PO₄) critically influence coupling efficiency. Solvent polarity (e.g., THF vs. dioxane) also affects reaction rates and yields .

Advanced Research Questions

Q. How can experimental design optimize cross-coupling efficiency with diverse substrates?

Employ a Design of Experiments (DoE) approach to systematically vary:

- Aryl halide/boronic acid ratios (1:1 to 1:1.5).

- Ligands (11 options, including bulky phosphines for sterically hindered substrates).

- Bases (7 options, e.g., carbonate vs. phosphate salts).

- Solvents (4 options, prioritizing polarity and boiling point). Surrogate models (e.g., machine learning) can predict optimal conditions from limited experimental data .

Q. What strategies resolve contradictory yield data across studies using this boronic acid?

Q. How can this boronic acid be integrated into targeted drug design?

As a bioisostere, it replaces carbonyl groups in enzyme inhibitors (e.g., β-lactamase or proteasome inhibitors). The boronic acid group forms reversible covalent bonds with catalytic serine residues, enhancing binding affinity and selectivity. Rational design involves computational docking to optimize steric and electronic compatibility with target active sites .

Q. What methods enable selective binding studies under physiologically relevant acidic conditions?

- pH-dependent NMR : Measure binding constants (K) for diol-containing biomolecules (e.g., sialic acids) at pH 5.0–6.5 to mimic tumor microenvironments.

- Functional group tuning : Introduce electron-withdrawing substituents (e.g., chloro) to enhance boronic acid acidity and improve binding at low pH .

Q. How to design chemosensors using this compound for diol detection?

Construct a fluorophore-quencher system where diol binding (e.g., glucose) induces a conformational change. For example, attach the boronic acid to a BODIPY core and a nitrobenzoxadiazole (NBD) quencher. Binding disrupts Förster resonance energy transfer (FRET), producing a fluorescence signal .

Q. What purification techniques effectively isolate this compound from reaction byproducts?

- Boron-affinity chromatography : Use diol-functionalized resins (e.g., agarose) to selectively capture boronic acids. Elute with competitive binders (e.g., sorbitol) at pH 8.0.

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to exploit differences in boronic acid solubility .

Q. How to assess genotoxic impurities in pharmaceutical applications of this boronic acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.